molecular formula C15H18N4O3 B10878699 2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone

2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone

Cat. No.: B10878699
M. Wt: 302.33 g/mol
InChI Key: ZLWVXSYCSTXOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone typically involves multiple steps. One common method involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazole ring. The final step involves the reaction of the triazole derivative with morpholine under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions or act as a hydrogen bond acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Hydroxyphenyl)-5-methyl-1H-1,2,4-triazol-1-YL]-1-morpholino-1-ethanone is unique due to its combination of a hydroxyphenyl group, a triazole ring, and a morpholino group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

2-[3-(2-hydroxyphenyl)-5-methyl-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C15H18N4O3/c1-11-16-15(12-4-2-3-5-13(12)20)17-19(11)10-14(21)18-6-8-22-9-7-18/h2-5,20H,6-10H2,1H3

InChI Key

ZLWVXSYCSTXOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1CC(=O)N2CCOCC2)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.